![molecular formula C11H18N2S B3060447 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol CAS No. 378760-14-6](/img/structure/B3060447.png)
4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol
Overview
Description
“4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol” is a chemical compound with the CAS Number: 378760-14-6. It has a molecular weight of 210.34 and its IUPAC name is 4-isopropyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione .
Physical and Chemical Properties This compound is a solid at room temperature. Its InChI Code is 1S/C11H18N2S/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,10H,3-6H2,1-2H3,(H2,12,13,14) .
Scientific Research Applications
Thermo-responsive Polyoxazolines with 4-Isopropyl-3,4,5,6,7,8-Hexahydroquinazoline-2-thiol Modification
Modification of polyoxazolines using thiols, including 4-isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol, results in the development of thermo-responsive polymers. These polymers can have finely-tuned cloud points over a wide temperature range, depending on the composition and hydrophilicity of the side chain. This enables the creation of glycopolymers with predictable cloud points, useful in various scientific applications (Diehl & Schlaad, 2009).
Synthesis and Chemistry
Synthesis of Hexahydroquinazoline Derivatives via Three Component Cyclocondensation
This study demonstrates the synthesis of 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones, including compounds with 4-isopropyl modifications, using a three-component cyclocondensation process. This method involves the condensation of ketones, aldehydes, and urea/thiourea, showcasing the versatility in creating various hexahydroquinazoline derivatives for research purposes (Phucho et al., 2010).
Asymmetric Coordination Chemistry
Chiral Oxazolines for Asymmetric Synthesis of Polypyridyl Ruthenium Complexes
In this research, (4S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-4-nitrobenzenethiol, a related compound, is used as a chiral auxiliary in the asymmetric synthesis of polypyridyl ruthenium complexes. This highlights the utility of such compounds in creating chiral metal complexes, important in various fields of chemistry and material science (Wenzel & Meggers, 2012).
Organic Synthesis and Catalysis
Metal-Free Approach to Aminobenzoxazoles and Aminoquinazolines
This paper outlines a method for the direct amination of heterocyclic thiols, including those related to 4-isopropyl hexahydroquinazoline, to create valuable aminobenzoxazole and aminoquinazoline derivatives. The process uses visible light and a metal-free Rose Bengal catalyst, indicating the potential for green chemistry applications (Rattanangkool et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-propan-2-yl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,10H,3-6H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPWLIGDINTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCCC2)NC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387761 | |
Record name | 4-(Propan-2-yl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
378760-14-6 | |
Record name | 4-(Propan-2-yl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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